N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide
Description
N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide is a chemical compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a morpholine ring, a naphthalene moiety, and a chloro-substituted phenyl group
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-20-14-18(6-8-21(20)25-9-11-27-12-10-25)24-22(26)15-28-19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-14H,9-12,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZDWAMWCUNBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 2-naphthoxyacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors can enhance the reproducibility and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its therapeutic potential in treating conditions like hypertension and stroke by inhibiting specific metabolic pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide involves the inhibition of specific enzymes, such as cytochrome P450 enzymes. This compound binds to the active site of the enzyme, preventing the metabolism of substrates like arachidonic acid. This inhibition can lead to reduced production of metabolites like 20-hydroxyeicosatetraenoic acid, which plays a role in regulating vascular tone and blood pressure.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-morpholin-4-yl)phenyl-N′-hydroxyimido formamide: Another inhibitor of cytochrome P450 enzymes with similar applications in medicinal chemistry.
N-(3-chloro-4-morpholin-4-ylphenyl)cyclohexanecarboxamide: A compound with a similar structure but different biological activity.
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide: A related compound used in different industrial applications.
Uniqueness
N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
